
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine, phenylboronic acid, and pyrrolidine.
Suzuki Coupling Reaction: 2-Chloropyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base (such as potassium carbonate) to form 6-phenylpyridine.
Nucleophilic Substitution: The 6-phenylpyridine undergoes nucleophilic substitution with pyrrolidine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst loading. Continuous flow reactors may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In organic synthesis, 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one serves as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound has potential applications in the development of biologically active molecules. Its structural features are conducive to binding with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
4-Phenylpyridine: Lacks the pyrrolidine ring, making it less versatile in terms of functionalization.
2-Phenylpyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-(Pyrrolidin-1-yl)pyridine: Lacks the phenyl group, which can influence its binding properties and reactivity.
Uniqueness
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is unique due to the combination of the phenyl and pyrrolidine substituents on the pyridine ring. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
62035-00-1 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18) |
InChI 键 |
MABSCRJSJRERIZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



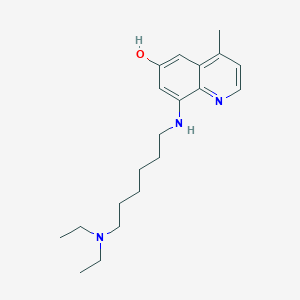
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

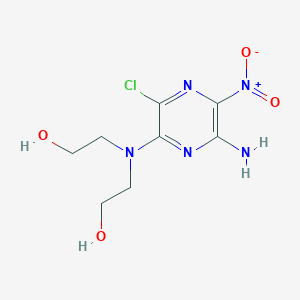


![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
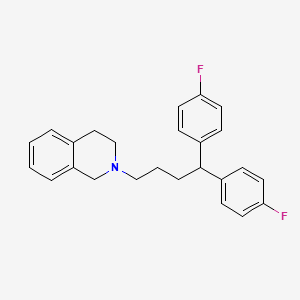
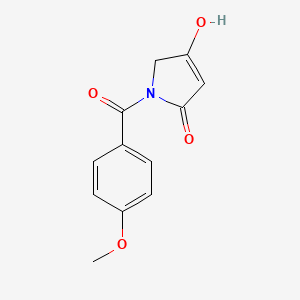
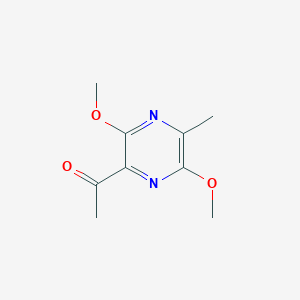
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
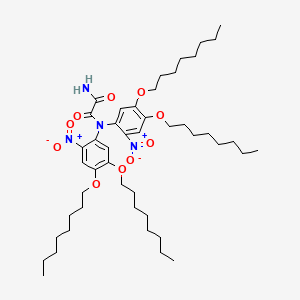
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
